N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

Chemical procurement Identity verification Quality control

Researchers requiring a structurally defined, polyheterocyclic small molecule for hit discovery or method validation often face supply inconsistency for exploratory scaffolds. This compound directly addresses that gap. • Core Scaffold Utility: Provides a distinct 5-phenylisoxazole-3-carboxamide core with a furan-3-yl-pyrazine side chain for systematic SAR exploration. • Analytical Standardization: Well-resolved NMR signals and characteristic mass fragmentation enable use as an LC-MS/NMR reference standard. • Reliable Supply: Offered as a research-grade chemical (≥95%) with consistent batch quality, eliminating lead time uncertainty for computational and wet-lab screening workflows.

Molecular Formula C19H14N4O3
Molecular Weight 346.346
CAS No. 2034611-80-6
Cat. No. B2483940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
CAS2034611-80-6
Molecular FormulaC19H14N4O3
Molecular Weight346.346
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=COC=C4
InChIInChI=1S/C19H14N4O3/c24-19(15-10-17(26-23-15)13-4-2-1-3-5-13)22-11-16-18(21-8-7-20-16)14-6-9-25-12-14/h1-10,12H,11H2,(H,22,24)
InChIKeyNNUWHNJUNSHKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Baseline Specification


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 2034611-80-6) is a synthetic heterocyclic small molecule (C19H14N4O3, MW 346.35) comprising three pharmacophoric ring systems—furan, pyrazine, and 5-phenylisoxazole—connected via a methylene-carboxamide linker . The compound is offered as a research-grade chemical (purity ≥95%) and is categorized under furan, pyrazine, and isoxazole chemical families . Critically, primary peer-reviewed literature and public bioactivity databases contain no confirmed quantitative biological assay data (IC50, Ki, EC50, or in vivo efficacy) for this exact compound as of the search date. Consequently, all differentiation evidence presented below is necessarily structural, physicochemical, or class-level in nature, and this compound should be regarded as an exploratory research tool rather than a biologically validated probe.

Status Exploratory research tool
Bioactivity No reported bioactivity data
Procurement Structural probe fit for SAR studies
Procurement supports chemical biology probe development and analytical method validation. Requires de novo biological profiling.

Why Generic Substitution Fails: Key Structural Determinants


Within the broader class of N-((heteroaryl-pyrazin-2-yl)methyl)-isoxazole-3-carboxamides, three independent structural variables govern target engagement, physicochemical properties, and downstream biological readout: (i) the 5-substituent on the isoxazole ring, (ii) the heteroaryl group at the pyrazine 3-position, and (iii) the connectivity of that heteroaryl moiety . Replacing the 5-phenyl group with a methyl substituent eliminates aromatic π-stacking capacity and substantially reduces lipophilicity (estimated ΔlogP ≈ 1.5–2.0 units) . Swapping the 5-phenyl for a 5-(thiophen-2-yl) group introduces a sulfur atom that alters hydrogen-bond acceptor geometry and polar surface area . Shifting the furan attachment from the 3-yl to the 2-yl position changes the vector of the oxygen lone pair and the overall molecular shape . These cumulative differences mean that even closely related analogs within this chemotype cannot be assumed to exhibit equivalent binding, pharmacokinetic, or functional profiles without explicit head-to-head data .

Target Compound 5-Phenylisoxazole Core
Aromatic pi-stacking and higher lipophilicity context (estimated logP 2.5-3.5).
Potential Substitute 5-Methyl Analog
Significant lipophilicity shift (estimated logP 1.0-1.5) may alter membrane permeation and non-specific binding profiles.
Target Compound Furan-3-yl Regioisomer
Oxygen lone pair directed meta to attachment, defining a specific H-bond acceptor vector.
Potential Substitute Furan-2-yl Regioisomer
Ortho-oxygen orientation may shift target recognition geometry, potentially altering binding by >10-fold in related SAR series.

Quantitative Differentiation and Comparator Analysis


Molecular Identity and Purity vs. Closest Analogs

The target compound (CAS 2034611-80-6) has a molecular weight of 346.35 g/mol, molecular formula C19H14N4O3, and the SMILES string O=C(NCC1=C(N=CC=N1)C1=COC=C1)C1=NOC(=C1)C1=CC=CC=C1, with a vendor-specified purity of ≥95% . In contrast, the closest commercially listed analogs differ in key structural features: the 5-methyl analog (estimated MW ~284 g/mol) lacks the phenyl ring; the 5-(thiophen-2-yl) analog (CAS 2188279-42-5, MW 352.37, C17H12N4O3S) replaces the phenyl with a thiophene ; and the furan-2-yl regioisomer (MW 346.35, same formula) differs in furan attachment geometry . These structural differences are quantifiable by LC-MS, 1H-NMR, and elemental analysis, providing unambiguous identity confirmation for procurement and inventory management .

Identity vs. Analogs
Data to verify
Target MW346.35
5-Methyl MW~284
Thiophene MW352.37
Furan-2-yl MW346.35
Supports unambiguous analytical identity confirmation via LC-MS and NMR to prevent analog misprocurement.
Furan-2-yl isomer is isobaric, requiring retention time and NMR differentiation.
Chemical procurement Identity verification Quality control

Lipophilicity Difference: 5-Phenyl vs. 5-Methyl Substitution

The 5-phenyl substituent on the isoxazole ring of the target compound confers significantly higher lipophilicity compared to the 5-methyl analog. Based on the fragment-based contribution method, the phenyl group adds approximately 1.5–2.0 logP units relative to a methyl substituent . For a related series of 5-aryl-isoxazole-3-carboxamides, increased lipophilicity has been correlated with enhanced passive membrane permeability, albeit with the caveat that excessive logP (>5) may compromise aqueous solubility and increase non-specific protein binding [1]. The target compound's calculated logP is estimated to reside in the 2.5–3.5 range, placing it within a favorable drug-like window, whereas the 5-methyl analog would be substantially more polar (estimated logP ~1.0–1.5) .

Lipophilicity Shift
Class-level inference
Estimated logP 2.5–3.5 ΔlogP +1.5 to +2.0
Fragment-based calculation supports context-dependent membrane permeation review relative to 5-methyl analog.
No experimental logP or logD data available; computed estimate only.
Physicochemical property Lipophilicity Drug-likeness

Furan Connectivity: Electronic and H-Bond Geometry Effects

The target compound bears a furan-3-yl substituent at the pyrazine 2-position, distinguishing it from the furan-2-yl regioisomer available under a different CAS number . In the furan-3-yl isomer, the ring oxygen is positioned meta to the point of attachment, directing its lone-pair electrons and hydrogen-bond acceptor capacity along a different spatial vector than the ortho-oxygen of the furan-2-yl isomer . This geometric distinction alters the electrostatic potential surface and can affect recognition by biological targets, as demonstrated in SAR studies of other heterocyclic series where furan attachment regiochemistry influenced target binding by >10-fold [1]. Additionally, the furan-3-yl isomer exhibits different 1H-NMR coupling patterns (particularly for the furan α- and β-protons) compared to the furan-2-yl isomer, enabling unambiguous analytical differentiation .

Furan Connectivity
Class-level inference
Furan-3-yl vs. Furan-2-yl regioisomer context
Oxygen H-bond acceptor vector shift may affect target binding, as shown in related heterocyclic SAR studies.
Distinct 1H-NMR coupling patterns enable unambiguous regioisomer confirmation.
Molecular recognition Electronic effects Isomer differentiation

Absence of Confirmed Bioactivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (excluding benchchems, molecule, evitachem, and vulcanchem per source policy) returned zero confirmed quantitative bioactivity measurements (IC50, Ki, EC50, % inhibition at defined concentration, or in vivo efficacy) for CAS 2034611-80-6 [1]. This stands in contrast to several structurally related isoxazole-3-carboxamide derivatives for which SMYD3 inhibitory activity (IC50 values in the low micromolar range), EPAC1 inhibition, or anticancer cell-line antiproliferative data have been reported in the patent and peer-reviewed literature [2]. The absence of data for this specific compound does not indicate inactivity; it reflects a lack of published experimentation. Researchers should budget for de novo biological profiling rather than assuming any pre-existing potency or selectivity profile [1].

Bioactivity Gap
Source review
Zero confirmed IC50, Ki, EC50 values in public databases
Supports de novo biological profiling requirement; does not indicate inactivity.
Literature search conducted May 2026 across PubMed, ChEMBL, and PubChem.
Data transparency Risk assessment Assay readiness

Recommended Research Application Scenarios


Chemical Biology Probe Development

This compound is suited for medicinal chemistry campaigns seeking to explore SAR around the 5-phenylisoxazole-3-carboxamide core with a conformationally distinct furan-3-yl-pyrazine methylene side chain. The 5-phenyl group provides aromatic π-stacking potential and enhanced lipophilicity relative to methyl analogs , while the furan-3-yl (rather than furan-2-yl) attachment presents the furan oxygen in a unique spatial orientation for target hydrogen-bond interactions . Researchers investigating epigenetic targets (e.g., SMYD proteins), kinase inhibition, or protein-protein interaction disruption may find this scaffold topology productive for hit finding [1].

Analytical Reference Standard for Multi-Heterocycle ID

The compound's distinctive combination of three heterocyclic moieties (furan, pyrazine, isoxazole) with a phenyl substituent makes it a useful reference standard for developing and validating LC-MS and NMR-based analytical methods. Its unique mass (346.35 Da), characteristic fragmentation pattern, and well-resolved 1H-NMR signals from the furan, pyrazine, and phenyl protons enable unambiguous identification in complex mixtures . This application is particularly relevant for laboratories building spectral libraries for heterocyclic compound databases.

In Silico Screening and Pharmacophore Modeling

With a fully defined SMILES string and three-dimensional structure amenable to conformational sampling, this compound can serve as an input for virtual screening campaigns, molecular dynamics simulations, and pharmacophore model construction . The presence of multiple hydrogen-bond acceptor sites (four nitrogen atoms, three oxygen atoms) and a rotatable methylene linker (six rotatable bonds) provides a moderately flexible scaffold suitable for exploring induced-fit binding hypotheses . Computational chemists may use this compound as a seed structure for similarity searches against commercial screening libraries.

Synthetic Methodology Development

The compound's structure—incorporating an amide bond between the isoxazole-3-carboxylic acid moiety and the amino-methyl-pyrazine-furan intermediate—makes it a representative test substrate for optimizing amide coupling conditions (e.g., HATU, EDCI/HOBt, or T3P-mediated protocols) in the presence of multiple heterocycles . Additionally, the furan-3-yl and 5-phenyl substituents are installed via cross-coupling reactions (e.g., Suzuki-Miyaura for the phenyl-isoxazole bond), making the compound a relevant model system for Pd-catalyzed coupling methodology development .

Application
Selection Property
Validation Focus
SAR & Hit Identification
5-Phenylisoxazole core with conformationally distinct furan-3-yl side chain
Target engagement and pathway-response endpoints require de novo assay setup
Multi-Heterocycle ID Standard
Distinctive mass (346.35 Da) and resolved 1H-NMR signals from furan, pyrazine, and phenyl protons
LC-MS and NMR library development and spectral deconvolution review
Computational Modeling
Defined SMILES and moderate flexibility (6 rotatable bonds) for conformational sampling
Pharmacophore model construction and induced-fit binding hypothesis testing
Synthesis Methodology Dev
Amide bond linking isoxazole and amino-methyl-pyrazine moieties as a test substrate
Amide coupling and cross-coupling condition optimization in heterocyclic contexts
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